4,5-Dichloro-2-nitropyridine
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Overview
Description
4,5-Dichloro-2-nitropyridine is a heterocyclic aromatic compound with the molecular formula C5H2Cl2N2O2 It is characterized by the presence of two chlorine atoms and one nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-nitropyridine typically involves the nitration of 4,5-dichloropyridine. One common method includes the reaction of 4,5-dichloropyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is usually carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors has been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed:
Reduction: 4,5-Dichloro-2-aminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-nitropyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atoms can participate in substitution reactions, leading to the formation of derivatives with different biological activities. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .
Comparison with Similar Compounds
- 2,4-Dichloro-5-nitropyridine
- 2,4-Dichloro-5-nitropyrimidine
- 3,6-Dichloropyridazine
Comparison: 4,5-Dichloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C5H2Cl2N2O2 |
---|---|
Molecular Weight |
192.98 g/mol |
IUPAC Name |
4,5-dichloro-2-nitropyridine |
InChI |
InChI=1S/C5H2Cl2N2O2/c6-3-1-5(9(10)11)8-2-4(3)7/h1-2H |
InChI Key |
QSUZAMCLGZVFBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1[N+](=O)[O-])Cl)Cl |
Origin of Product |
United States |
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